(5-Methylpyridin-3-yl)methanamine
Overview
Description
(5-Methylpyridin-3-yl)methanamine: is an organic compound with the molecular formula C₇H₁₀N₂ It is a derivative of pyridine, featuring a methyl group at the 5-position and an aminomethyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (5-Methylpyridin-3-yl)methanamine involves the reductive amination of 5-methylpyridine-3-carbaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 5-methylpyridine-3-bromomethyl with ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts is optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methylpyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or aldehydes, depending on the oxidizing agents used.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are used under conditions that favor nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of N-oxides or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Ligand Synthesis: (5-Methylpyridin-3-yl)methanamine is used as a building block in the synthesis of ligands for coordination chemistry.
Catalysis: It serves as a precursor for catalysts used in various organic transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Biological Probes: It is used in the development of probes for studying biological systems and enzyme activities.
Industry:
Materials Science: this compound is utilized in the synthesis of polymers and advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-3-yl)methanamine in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
(3-Methylpyridin-5-yl)methanamine: Similar structure but with the methyl and aminomethyl groups swapped.
(5-Ethylpyridin-3-yl)methanamine: Features an ethyl group instead of a methyl group at the 5-position.
(5-Methylpyridin-2-yl)methanamine: The aminomethyl group is at the 2-position instead of the 3-position.
Uniqueness:
Positional Isomerism: The specific positioning of the methyl and aminomethyl groups in (5-Methylpyridin-3-yl)methanamine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
Functional Group Variation: The presence of both a methyl and an aminomethyl group allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
(5-methylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAUZQFUIATOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607144 | |
Record name | 1-(5-Methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-45-9 | |
Record name | 1-(5-Methylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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